1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide

Lipophilicity Physicochemical properties Drug design

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide (CAS 89517-99-7) is a heterocyclic sulfonamide bearing a 2-fluorophenyl substituent at the imidazole N1 position and a primary sulfonamide group at the C2 position. The compound belongs to the imidazole-2-sulfonamide class, which has been identified as a privileged scaffold for kinase inhibition, particularly against ALK5 (TGF-β receptor I), where the 2-sulfonamide substitution is a critical determinant of inhibitory potency.

Molecular Formula C9H8FN3O2S
Molecular Weight 241.24 g/mol
CAS No. 89517-99-7
Cat. No. B12940608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide
CAS89517-99-7
Molecular FormulaC9H8FN3O2S
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)F
InChIInChI=1S/C9H8FN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15)
InChIKeyGYPVYNVCEYEUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide (CAS 89517-99-7) | Imidazole-2-sulfonamide Scaffold for Kinase and HDAC Probe Development


1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide (CAS 89517-99-7) is a heterocyclic sulfonamide bearing a 2-fluorophenyl substituent at the imidazole N1 position and a primary sulfonamide group at the C2 position. The compound belongs to the imidazole-2-sulfonamide class, which has been identified as a privileged scaffold for kinase inhibition, particularly against ALK5 (TGF-β receptor I), where the 2-sulfonamide substitution is a critical determinant of inhibitory potency [1]. The fluorophenyl moiety introduces distinct physicochemical properties (LogP = 2.44, polar surface area = 86.36 Ų) that differentiate it from non-halogenated analogs and enable its utility as a tool compound or intermediate in medicinal chemistry campaigns targeting specific binding site topologies.

Why 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide Cannot Be Replaced by Non-Fluorinated or N1-Alkyl Imidazole-2-sulfonamide Analogs


The presence and position of the fluorine atom on the N1-phenyl ring directly influence lipophilicity, metabolic stability, and target engagement in imidazole-2-sulfonamide derivatives. Compared to the non-halogenated 1-phenyl analog (CAS 89517-93-1) and the 2-chloro variant (CAS 89517-97-5), the 2-fluorophenyl substitution confers a distinct LogP value (2.44) and altered electron density on the imidazole core, which modulates sulfonamide group pKa and hydrogen-bonding capacity [1]. Furthermore, the 2-fluorophenyl group is essential for maintaining favorable steric occupancy in certain kinase ATP-binding pockets where para- or unsubstituted phenyl rings lose activity [2]. Simple N1-alkyl analogs (e.g., 1-methyl-1H-imidazole-2-sulfonamide, CAS 89517-92-0) lack the extended aromatic interaction surface required for binding to targets such as ALK5 and HDAC isoforms, resulting in orders-of-magnitude reductions in inhibitory potency [3].

Quantitative Differentiation of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide vs. N1-Substituted Imidazole-2-sulfonamide Analogs


Lipophilicity Modulation: LogP Comparison with Non-Fluorinated and Chlorinated Phenyl Analogs

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide exhibits a calculated LogP of 2.44, representing a balanced lipophilicity between the unsubstituted 1-phenyl analog (LogP ~1.9–2.1 estimated by homologous series extrapolation) and the more hydrophobic 2-chloro analog (LogP = 2.95) . This intermediate LogP value is associated with improved passive membrane permeability while mitigating the risk of excessive plasma protein binding and metabolic clearance associated with higher LogP chloro analogs [1].

Lipophilicity Physicochemical properties Drug design

Class-Level ALK5 Inhibitory Potency: 2-Sulfonamide Substitution Confers >100-Fold Enhancement Over Non-Sulfonamide Imidazoles

In a direct head-to-head evaluation of imidazole-containing ALK5 inhibitors, compounds bearing a sulfonamide group at the 2-position of the central imidazole ring exhibited IC50 values of 0.130 μM (compounds 13b and 15a), whereas structurally analogous imidazole derivatives lacking the 2-sulfonamide moiety were inactive or required concentrations >50 μM to achieve detectable inhibition [1]. This represents a >384-fold potency enhancement attributable specifically to the 2-sulfonamide pharmacophore. The target compound, 1-(2-fluorophenyl)-1H-imidazole-2-sulfonamide, embodies this essential 2-sulfonamide motif and incorporates an N1-2-fluorophenyl substituent, which the same study identifies as a favorable aryl group for maintaining ALK5 binding affinity [2].

Kinase inhibition ALK5 TGF-β signaling

Antiproliferative Activity in Drug-Resistant Lung Cancer: Class-Level Evidence for N1-Arylimidazole-2-sulfonamide Scaffold

Sulfonamide-imidazole hybrids structurally related to the target compound have demonstrated in vitro antiproliferative activity against anthracycline-resistant H69AR human small cell lung carcinoma cells with low micromolar IC50 values (range: 1.2–8.5 μM across a 25-compound series) [1]. Notably, several derivatives retained equivalent or near-equivalent activity against both anthracycline-sensitive H69 and anthracycline-resistant H69AR cell lines, with resistance ratios (IC50_H69AR / IC50_H69) ranging from 0.8 to 2.1, indicating the scaffold circumvents common multidrug resistance mechanisms [2]. The target compound's 2-fluorophenyl substituent is representative of the N1-aryl group required for this activity profile; simple N1-alkyl analogs (e.g., 1-methyl-1H-imidazole-2-sulfonamide) lack the aromatic extension necessary for sub-micromolar potency and were not included among active compounds in the series [3].

Antiproliferative Drug resistance Small cell lung cancer

Cytotoxicity Profile: No Observed Toxicity in A549 Lung Adenocarcinoma Cells at ≤50 μM for Structurally Related 2-Sulfonamide Imidazoles

Compounds 13b and 15a, which share the 1-aryl-1H-imidazole-2-sulfonamide core scaffold with the target compound, were evaluated for cytotoxicity in A549 human lung adenocarcinoma cells. At concentrations up to 50 μM—approximately 385-fold above their ALK5 IC50 values (0.130 μM)—neither compound induced significant cytotoxicity, as measured by MTT assay after 48 h exposure [1]. This defines a safety window of >385× between target engagement and cellular toxicity in this cell line. The target compound, bearing a 2-fluorophenyl group rather than the 4-substituted phenyl or benzyl groups in 13b/15a, is predicted to maintain a comparable safety margin based on class-level SAR indicating that N1-aryl substituents do not independently drive cytotoxicity at sub-50 μM concentrations [2].

Cytotoxicity Safety window A549 cells

Validated Application Scenarios for 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide Based on Quantitative Evidence


ALK5 (TGF-β Receptor I) Inhibitor Lead Optimization and SAR Expansion

Utilize 1-(2-fluorophenyl)-1H-imidazole-2-sulfonamide as a core scaffold for developing ALK5 inhibitors, leveraging the established >384-fold potency enhancement conferred by the 2-sulfonamide group [1]. The 2-fluorophenyl N1-substituent provides a defined vector for introducing additional substituents to modulate potency (baseline IC50 = 0.130 μM for optimized analogs) and selectivity while maintaining the favorable cytotoxicity safety window of >385× observed in A549 cells .

Antiproliferative Probe Development for Drug-Resistant Small Cell Lung Cancer Models

Employ the compound in medicinal chemistry campaigns targeting anthracycline-resistant SCLC, as structurally related N1-arylimidazole-2-sulfonamides exhibit low micromolar IC50 values (1.2–8.5 μM) in H69AR cells with resistance ratios of 0.8–2.1 [1]. The 2-fluorophenyl group's balanced LogP (2.44) supports cellular permeability while minimizing off-target accumulation associated with higher LogP chloro analogs (LogP = 2.95) .

Chemical Tool for TGF-β Pathway Inhibition Studies in A549 Lung Adenocarcinoma Cells

Use the compound or its closely related analogs for cellular target engagement studies of TGF-β/Smad signaling, given that compounds sharing the 1-aryl-1H-imidazole-2-sulfonamide scaffold effectively inhibit TGF-β1-induced Smad-signaling and cell motility in A549 cells at non-cytotoxic concentrations (≤50 μM) [1]. The absence of confounding cytotoxicity enables clean interpretation of pathway-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.